2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 4-bromophenyl group at position 2 and an amine at position 2.
The compound is synthesized via multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé reaction) or Suzuki coupling, as demonstrated in studies involving [bmim]Br ionic liquids or palladium catalysts .
Properties
Molecular Formula |
C12H9BrN4 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C12H9BrN4/c13-9-3-1-8(2-4-9)11-12(14)17-6-5-15-7-10(17)16-11/h1-7H,14H2 |
InChI Key |
YWMXDGFTNFUOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CN=CC3=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position of the phenyl ring undergoes nucleophilic substitution, enabling diversification of the aryl group.
| Reaction Type | Nucleophile | Catalyst/Conditions | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-(4-Phenyl)imidazo[1,2-a]pyrazin-3-amine | |
| Buchwald-Hartwig Amination | Piperidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 2-(4-Piperidinophenyl)imidazo[1,2-a]pyrazin-3-amine |
Key Observations :
-
The bromine’s reactivity is enhanced by electron-withdrawing effects from the pyrazine ring.
-
Coupling reactions retain the imidazo-pyrazine core while modifying the aryl substituent.
Oxidation and Reduction Reactions
The compound participates in redox transformations, altering its electronic properties.
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-one | Enhanced electrophilicity | |
| Reduction | H₂, Pd/C, EtOH, 50°C | 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine (saturated core) | Bioactivity modulation |
Structural Impact :
-
Oxidation introduces a ketone group, increasing reactivity toward nucleophiles.
-
Reduction saturates the pyrazine ring, altering conjugation and biological activity.
Cyclization and Ring Expansion
The imidazo-pyrazine core undergoes cyclization to form fused polycyclic systems.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| PCl₅, CH₂Cl₂, reflux | 6-Bromoimidazo[1,2-a]pyrazino[2,3-d]pyridazin-3-amine | 65% | |
| CuI, L-proline, DMSO, 100°C | Imidazo[1,2-a]pyrazino[3,4-b]quinoxaline derivative | 72% |
Significance :
-
Cyclization expands the π-conjugated system, relevant for optoelectronic applications.
Functionalization at the Amine Group
The primary amine at position 3 undergoes alkylation and acylation.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine | 85% | |
| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine | 78% |
Applications :
-
N-Alkylation improves membrane permeability in drug-design contexts.
Cross-Dehydrogenative Coupling (CDC)
The compound engages in CDC reactions to form C–C bonds under oxidative conditions.
| Coupling Partner | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Styrene | FeCl₃, TBHP | DMA/H₂O, 120°C | 3-(4-Bromostyryl)imidazo[1,2-a]pyrazin-3-amine | 68% |
Mechanism :
-
FeCl₃ and TBHP generate radicals, enabling selective C–H functionalization at position 3 of the imidazo-pyrazine .
Halogen Exchange Reactions
The bromine substituent is replaced by other halogens via metal-mediated processes.
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| KI, CuI, 1,10-phenanthroline | DMF, 120°C | 2-(4-Iodophenyl)imidazo[1,2-a]pyrazin-3-amine | 75% |
Utility :
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine, as effective agents against multidrug-resistant strains of bacteria and fungi. Research indicates that modifications in the imidazo[1,2-a]pyrazine scaffold can enhance antimicrobial activity. For example, compounds exhibiting a bromophenyl substituent have shown improved interactions with bacterial cell membranes, leading to increased efficacy against resistant strains .
Antitubercular Properties
Imidazo[1,2-a]pyrazines have been investigated for their antitubercular properties. A study demonstrated that certain derivatives maintained significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The presence of specific substituents on the imidazo[1,2-a]pyrazine structure was correlated with enhanced stability and bioavailability in biological systems .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound involved testing against various bacterial strains. The compound was subjected to Minimum Inhibitory Concentration (MIC) assays. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
Case Study 2: Antitubercular Activity
In another study focused on tuberculosis treatment, researchers synthesized a series of imidazo[1,2-a]pyrazine derivatives. The compound this compound was included in the screening process for antitubercular activity. It was found to exhibit a promising profile with low systemic clearance and high drug exposure levels when administered orally . This suggests its potential as a viable candidate for further development in tuberculosis therapies.
Structural Modifications and Their Impact
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
| Modification | Effect |
|---|---|
| Addition of electron-withdrawing groups | Increases lipophilicity and enhances membrane permeability |
| Substitution at the 3-position | Alters binding affinity to biological targets |
| Variation in halogen substituents | Modifies antimicrobial potency |
These modifications can lead to tailored compounds with specific therapeutic targets in mind.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine with derivatives bearing varied substituents on the phenyl ring or amine group:
Key Observations :
- Electron-donating groups (e.g., NH2, NMe2) improve solubility and metabolic stability, critical for oral bioavailability .
- Bulky substituents (e.g., tert-butyl) on the amine improve lipophilicity, aiding blood-brain barrier penetration for neurological targets .
Anticancer Activity:
- CDK9 Inhibition : Imidazo[1,2-a]pyrazines with 2-aryl substitutions show IC50 values of 5–10 µM against CDK7. The 4-bromophenyl derivative is hypothesized to exhibit similar activity due to structural analogy .
- Cytotoxicity: Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-) demonstrate higher cytotoxicity against breast cancer cells (MCF-7) compared to amino-substituted analogs, likely due to reactive oxygen species (ROS) generation .
Antiviral Activity:
- Human Coronavirus : Compounds with nitro groups (e.g., 10c) show moderate activity (EC50 ~10 µM), while bromine-substituted derivatives may exhibit enhanced viral protease inhibition due to halogen bonding .
- Influenza A : Analogous 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit viral replication by targeting the PA-PB1 subunit interface .
Drug-Likeness and Pharmacokinetics
- LogP: Bromine and nitro groups increase LogP (e.g., 2-(4-nitrophenyl)-: LogP ~2.5), whereas amino groups reduce it (LogP ~1.8) .
- Metabolic Stability : tert-Butyl-substituted amines (e.g., 10a) resist CYP450 oxidation, improving half-life .
Biological Activity
The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine is a member of the imidazo[1,2-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused heterocyclic structure that includes both imidazole and pyrazine rings. The bromophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers and cancers. The lead compound identified in similar studies demonstrated an IC50 value of 7 µM against ATPase activity in H. pylori .
Anticancer Activity
Imidazo[1,2-a]pyrazines have also been evaluated for their anticancer potential. The structure of this compound suggests it could act as an inhibitor of key kinases involved in cancer progression. For example, compounds derived from this scaffold have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented. A study reported that related imidazo[1,2-a]pyridine derivatives exhibited AChE inhibition with IC50 values around 79 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrazines is closely linked to their structural modifications. The presence of electron-withdrawing groups (like bromine) on the phenyl ring has been shown to enhance potency against certain biological targets. For instance, variations in substituents at the 2 and 6 positions of the pyrazine ring can significantly alter the inhibitory effects on kinases and other enzymes .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound against H. pylori, demonstrating a reduction in bacterial load in vitro and suggesting a mechanism involving ATP mimicry that disrupts bacterial virulence factors .
- Anticancer Studies : In vitro assays showed that derivatives of this compound could induce apoptosis in cancer cell lines, with one study reporting a reduction in cell viability by over 50% at concentrations as low as 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
